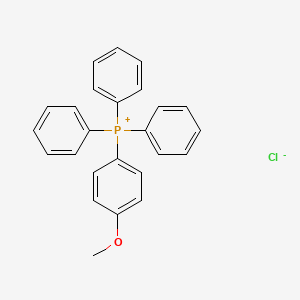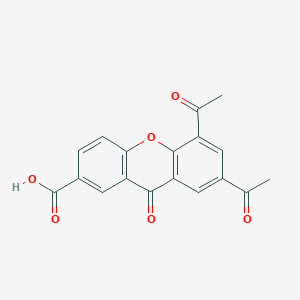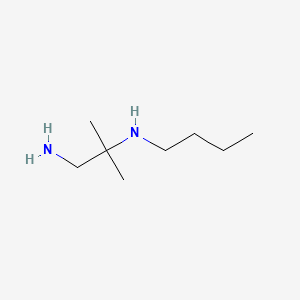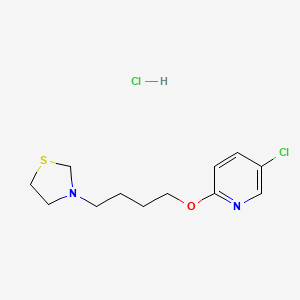
(4-Methoxyphenyl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium center bonded to a 4-methoxyphenyl group and three phenyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through the Wittig reaction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxyphenyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with 4-methoxybenzyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, yielding the desired phosphonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often purified through recrystallization or chromatography to ensure it meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: (4-Methoxyphenyl)(triphenyl)phosphanium chloride primarily undergoes substitution reactions. It is commonly used as a Wittig reagent, reacting with aldehydes and ketones to form alkenes.
Common Reagents and Conditions:
Wittig Reaction: This reaction involves the use of strong bases like butyl lithium to generate the ylide from the phosphonium salt. The ylide then reacts with carbonyl compounds to form alkenes.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form phosphine oxides under specific conditions.
Major Products:
Alkenes: The primary products of the Wittig reaction are alkenes, which are formed with high selectivity for the position of the double bond.
Chemistry:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Catalysis: The compound can act as a ligand in various catalytic processes.
Biology and Medicine:
Drug Synthesis: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The primary mechanism of action for (4-Methoxyphenyl)(triphenyl)phosphanium chloride is through the formation of ylides in the Wittig reaction. The phosphonium salt reacts with a strong base to form the ylide, which then attacks the carbonyl carbon of aldehydes or ketones. This results in the formation of a betaine intermediate, which subsequently decomposes to form the desired alkene and a phosphine oxide byproduct.
Comparación Con Compuestos Similares
- (Methoxymethyl)triphenylphosphonium chloride
- (4-Methoxybenzyl)triphenylphosphonium chloride
Comparison: While all these compounds are used in Wittig reactions, (4-Methoxyphenyl)(triphenyl)phosphanium chloride is unique due to the presence of the 4-methoxyphenyl group, which can influence the reactivity and selectivity of the ylide formed. This makes it particularly useful in synthesizing specific alkenes with desired substitution patterns.
Propiedades
Número CAS |
51792-61-1 |
|---|---|
Fórmula molecular |
C25H22ClOP |
Peso molecular |
404.9 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C25H22OP.ClH/c1-26-21-17-19-25(20-18-21)27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-20H,1H3;1H/q+1;/p-1 |
Clave InChI |
DDSVTCQZJDANCF-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[(2,4-Dichlorophenyl)(phenyl)methyl]-6-hydroxypyrimidin-4(3H)-one](/img/structure/B14660767.png)




![N-Ethyl-N-[(2-methylpropoxy)methyl]ethanamine](/img/structure/B14660811.png)

